3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine
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Overview
Description
3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the construction of the cyclopentaquinoline core. The final step involves the introduction of the pyridine ring through a series of coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and various solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and organometallic catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with different structural features.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine stands out due to its complex structure and the combination of adamantane, cyclopentaquinoline, and pyridine moieties
Properties
Molecular Formula |
C27H30N2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(3aS,4R,9bR)-8-(1-adamantyl)-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C27H30N2/c1-4-22-23(5-1)26(20-3-2-8-28-16-20)29-25-7-6-21(12-24(22)25)27-13-17-9-18(14-27)11-19(10-17)15-27/h1-4,6-8,12,16-19,22-23,26,29H,5,9-11,13-15H2/t17?,18?,19?,22-,23+,26+,27?/m1/s1 |
InChI Key |
FXKOZSJVNPPUCN-RZBYKBFYSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)C45CC6CC(C4)CC(C6)C5)C7=CN=CC=C7 |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C45CC6CC(C4)CC(C6)C5)C7=CN=CC=C7 |
Origin of Product |
United States |
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